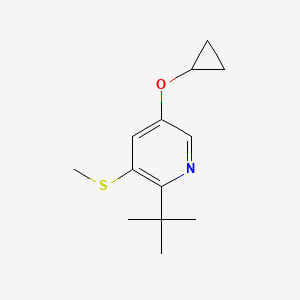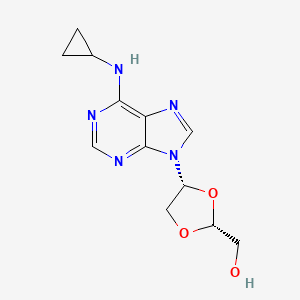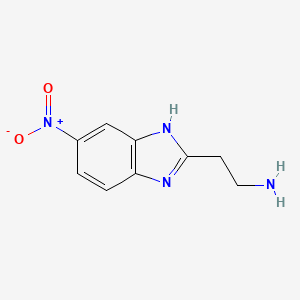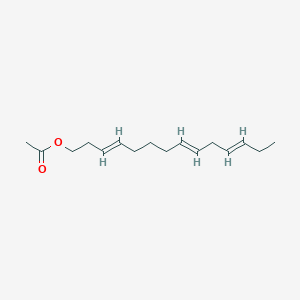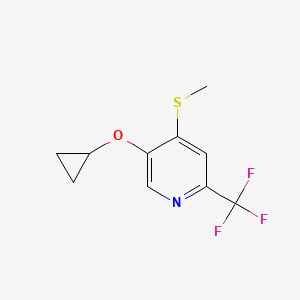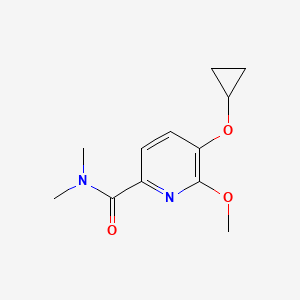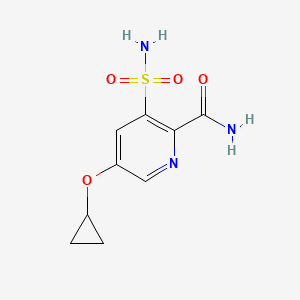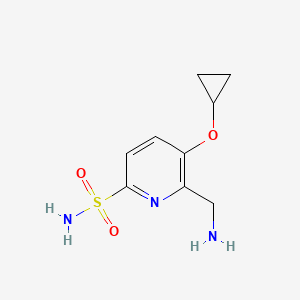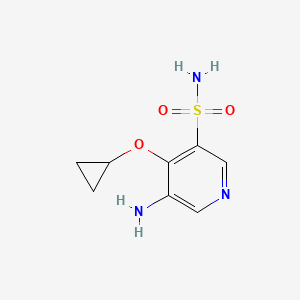
5-Amino-4-cyclopropoxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyclopropoxypyridine-3-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the preparation of sulfonamides, including this compound, often involves the use of readily available low-cost commodity chemicals. The oxidative coupling method mentioned above is particularly useful for large-scale production due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyclopropoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-cyclopropoxypyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific functional properties
Mechanism of Action
The mechanism of action of 5-Amino-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with protein functions, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds are versatile reagents used in the synthesis of various organosulfur compounds.
Sulfinamides: These compounds are used in similar applications as sulfonamides but have different chemical properties and reactivity.
5-Amino-pyrazoles: These compounds are used as synthetic building blocks in medicinal chemistry and have diverse applications.
Uniqueness
5-Amino-4-cyclopropoxypyridine-3-sulfonamide is unique due to its specific structure, which combines an amino group, a cyclopropoxy group, and a sulfonamide group. This combination of functional groups provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
5-amino-4-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11N3O3S/c9-6-3-11-4-7(15(10,12)13)8(6)14-5-1-2-5/h3-5H,1-2,9H2,(H2,10,12,13) |
InChI Key |
NSAWMEMHKHDXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=NC=C2N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


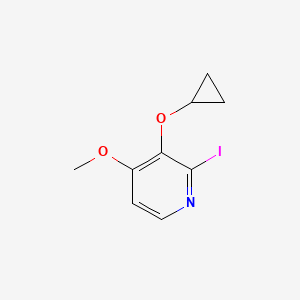

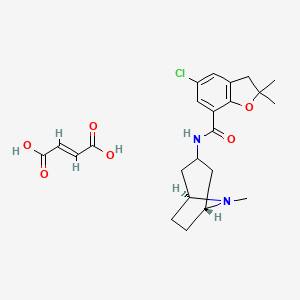
![ethyl (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-2-ethylbutanoate](/img/structure/B14812725.png)
